![molecular formula C18H15ClN4O3S B10757364 (2s)-N-[(3s)-1-(2-Amino-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-2-Chloro-2h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10757364.png)
(2s)-N-[(3s)-1-(2-Amino-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-2-Chloro-2h-Thieno[2,3-B]pyrrole-5-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE is a complex organic molecule belonging to the class of n-acyl-alpha amino acids and derivatives. This compound is characterized by its intricate structure, which includes a tetrahydroquinoline core, a thieno[2,3-b]pyrrole moiety, and various functional groups such as amino, oxo, and chloro groups. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the thieno[2,3-b]pyrrole moiety. The final steps involve the addition of the amino, oxo, and chloro functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
(2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(3S)-1-(carbamoylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide
- tert-Butyl carbamate
Uniqueness
(2S)-N-[(3S)-1-(2-AMINO-2-OXOETHYL)-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-3-YL]-2-CHLORO-2H-THIENO[2,3-B]PYRROLE-5-CARBOXAMIDE: is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydroquinoline core and thieno[2,3-b]pyrrole moiety, along with the amino, oxo, and chloro groups, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN4O3S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxo-3,4-dihydroquinolin-3-yl]-2-chloro-2H-thieno[2,3-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O3S/c19-14-7-10-6-11(22-17(10)27-14)16(25)21-12-5-9-3-1-2-4-13(9)23(18(12)26)8-15(20)24/h1-4,6-7,12,14H,5,8H2,(H2,20,24)(H,21,25)/t12-,14+/m0/s1 |
InChI Key |
ACSGSLPOHKRZCY-GXTWGEPZSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=C[C@@H](SC4=N3)Cl |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(=O)N)NC(=O)C3=CC4=CC(SC4=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Iodophenyl)thiocarbamate](/img/structure/B10757285.png)
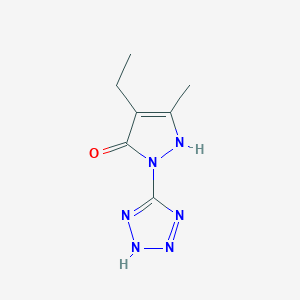
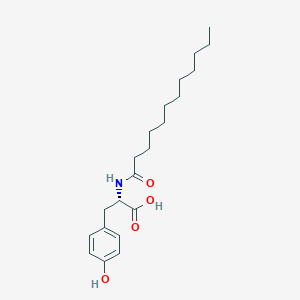
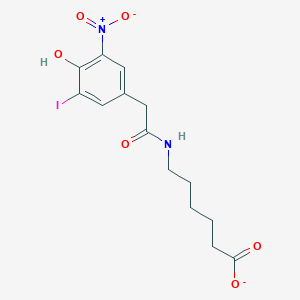
![6,7,8,9-Tetrahydro-4-hydroxy-3-(1-phenylpropyl)cyclohepta[b]pyran-2-one](/img/structure/B10757311.png)
![5-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}-1h-1,2,4-Triazole-3-Sulfonamide](/img/structure/B10757314.png)
![6-Amino-4-(2-phenylethyl)-1,7-dihydro-8H-imidazo[4,5-G]quinazolin-8-one](/img/structure/B10757317.png)
![4-{4-[(5-Hydroxy-2-Methylphenyl)amino]quinolin-7-Yl}-1,3-Thiazole-2-Carbaldehyde](/img/structure/B10757321.png)
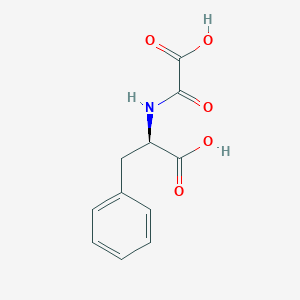
![1-((1R,2S)-1-{2-[2-(4-Chlorophenyl)-1,3-benzoxazol-7-YL]ethyl}-2-hydroxypropyl)-1H-imidazole-4-carboxamide](/img/structure/B10757349.png)
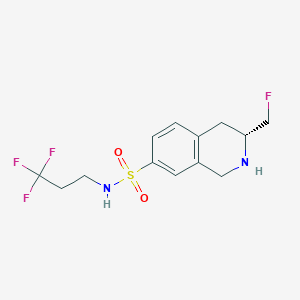
![1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B10757352.png)
![4-{[4-(1-Cyclopropyl-2-Methyl-1h-Imidazol-5-Yl)pyrimidin-2-Yl]amino}-N-Methylbenzenesulfonamide](/img/structure/B10757358.png)
![1-(Phenylmethyl)cyclopentyl[(1S)-1-formylpentyl]carbamate](/img/structure/B10757374.png)
